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Compound of Interest

Compound Name: 3,3-Dimethyl-6-nitroindolin-2-one

CAS No.: 100510-64-3

Cat. No.: B3032052

Get Quote

Part 1: Strategic Analysis & Core Directive
The "Regioselectivity Trap" in Oxindole Synthesis
The synthesis of 3,3-dimethyl-6-nitroindolin-2-one presents a classic regiochemical

challenge often overlooked in standard protocols. The target molecule is a critical

pharmacophore for MDM2-p53 interaction inhibitors (e.g., Idasanutlin analogues).

The Critical Failure Mode: Researchers often attempt to synthesize this molecule via direct

nitration of the commercially available 3,3-dimethylindolin-2-one. This approach is scientifically

flawed for this specific isomer.

Mechanism: The amide nitrogen of the oxindole core is a strong ortho/para director.

Result: Electrophilic aromatic substitution (nitration) occurs predominantly at the C5 position

(para to the nitrogen), yielding the 5-nitro isomer, not the desired 6-nitro isomer.

The Corrective Strategy: To ensure high isomeric purity (>98%), the nitro group must be

installed before ring closure or by using a pre-functionalized precursor that forces the
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substitution pattern. This guide details the "Construct-then-Methylate" approach, which

guarantees the C6-nitro regiochemistry.

Retrosynthetic Logic
The protocol is divided into two phases:

Scaffold Generation: Synthesis of the 6-nitroindolin-2-one core (if not purchased).

Gem-Dimethylation: The precision installation of the quaternary carbon center at C3.

Part 2: Experimental Protocol
Phase 1: Precursor Synthesis (The "Self-Validating"
Route)
Note: If 6-nitroindolin-2-one is acquired commercially, proceed directly to Phase 2.

Principle: The most reliable route to 6-nitrooxindole utilizes the 2,4-dinitrophenylacetic acid

pathway. This method exploits the selective reduction of the ortho-nitro group to an amine,

which spontaneously cyclizes with the carboxylic acid to form the lactam (oxindole) ring.

Step-by-Step Workflow:

Starting Material: 2,4-Dinitrophenylacetic acid.

Reduction: Treat with Iron powder (Fe) in Acetic Acid (AcOH) or catalytic hydrogenation

(Pd/C) under mild conditions.

Chemo-selectivity: The nitro group ortho to the alkyl chain is sterically more accessible for

certain reduction mechanisms or, in the case of Fe/AcOH, the resulting amine cyclizes

immediately, driving the equilibrium.

Cyclization: Heat to reflux to ensure complete lactamization.

Yield: Typically 70-85% of 6-nitroindolin-2-one.

Phase 2: The Core Protocol – Gem-Dimethylation
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This is the critical step. Direct alkylation of 6-nitroindolin-2-one requires careful control to

prevent N-alkylation (unless N-methylation is also desired) and to ensure complete dialkylation

at C3.

Method: N-Protected C3-Dialkylation (The "Gold Standard" for Purity) To obtain the free N-H

oxindole, we first protect the nitrogen to force alkylation exclusively to the C3 position.

Materials Table
Reagent Role Equivalents Notes

6-Nitroindolin-2-one Substrate 1.0 Pre-dried

Di-tert-butyl

dicarbonate (Boc2O)
Protecting Group 1.2 For N-protection

DMAP Catalyst 0.1 Acylation catalyst

Sodium Hydride

(NaH)
Base 2.5 - 3.0 60% dispersion in oil

Methyl Iodide (MeI) Electrophile 2.5 - 3.0
Toxic, use in fume

hood

THF / DMF Solvent - Anhydrous

TFA / DCM Deprotection 1:1 ratio For Boc removal

Detailed Steps
Step A: N-Boc Protection

Dissolve 6-nitroindolin-2-one (1.0 eq) in anhydrous THF (0.2 M).

Add DMAP (0.1 eq) and Triethylamine (1.5 eq).

Cool to 0°C. Add Boc2O (1.2 eq) dissolved in THF dropwise.

Stir at RT for 4-12 hours. Monitor by TLC (Starting material Rf ~0.4, Product Rf ~0.7 in 30%

EtOAc/Hex).

Workup: Dilute with EtOAc, wash with 1N HCl, Brine. Dry over Na2SO4.
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Result:N-Boc-6-nitroindolin-2-one.

Step B: C3-Gem-Dimethylation

Suspend NaH (2.5 eq) in anhydrous DMF (0.15 M) at 0°C under Argon.

Add N-Boc-6-nitroindolin-2-one (from Step A) dropwise as a solution in DMF.

Observation: Evolution of H2 gas. Solution turns deep red/purple (enolate formation).

Stir for 15-30 mins at 0°C to ensure complete deprotonation.

Add Methyl Iodide (2.5 eq) dropwise.

Caution: Exothermic reaction. Keep temperature < 5°C during addition to prevent side

reactions.

Allow to warm to RT and stir for 2-4 hours.

Quench: Carefully add sat. NH4Cl solution at 0°C.

Extraction: Extract with EtOAc (3x). Wash organics with Water (5x) to remove DMF, then

Brine.

Purification: Flash column chromatography (Hexane/EtOAc).

Result:N-Boc-3,3-dimethyl-6-nitroindolin-2-one.

Step C: Deprotection (Final Step)

Dissolve the methylated intermediate in DCM (0.1 M).

Add Trifluoroacetic Acid (TFA) (20% v/v).

Stir at RT for 1-2 hours.

Workup: Neutralize with sat. NaHCO3 (careful: gas evolution). Extract with DCM.

Final Product:3,3-Dimethyl-6-nitroindolin-2-one.
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Part 3: Visualization & Data
Reaction Pathway Diagram
The following diagram illustrates the "Regioselectivity Trap" (Direct Nitration) versus the correct

"Construct-then-Methylate" pathway.

3,3-Dimethylindolin-2-one Direct Nitration
(HNO3/H2SO4)

5-Nitro-3,3-dimethylindolin-2-one
(MAJOR PRODUCT - WRONG)

 Para-direction (C5)

2,4-Dinitrophenylacetic Acid 1. Reduction (Fe/AcOH)
2. Cyclization 6-Nitroindolin-2-one

1. Boc2O
2. NaH/MeI (2.5 eq)

3. TFA

3,3-Dimethyl-6-nitroindolin-2-one
(TARGET PRODUCT)

 Regiocontrolled

Click to download full resolution via product page

Caption: Comparative pathway analysis. Direct nitration (Top, Yellow) fails to yield the C6

isomer. The Cyclization-Alkylation route (Bottom, Green) ensures correct regiochemistry.

Expected Analytical Data (QC)
Proton (1H
NMR)

Chemical Shift
(δ ppm, DMSO-
d6)

Multiplicity Integration Assignment

NH 10.8 - 11.0 Singlet (Broad) 1H Lactam NH

Ar-H (C7) 7.65 Doublet (J~2Hz) 1H Ortho to NO2

Ar-H (C5) 7.85 dd (J~8, 2Hz) 1H Ortho to NO2

Ar-H (C4) 7.50 Doublet (J~8Hz) 1H Meta to NO2

CH3 (Gem) 1.35 Singlet 6H
Key Diagnostic

Peak

Self-Validation Check:

If you see a singlet at 1.35 ppm integrating to 6H, the gem-dimethyl group is installed.
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If you see splitting in the methyl region or integration of 3H, mono-alkylation occurred

(incomplete reaction).

Regio-Check: The coupling pattern of the aromatic protons (d, dd, d) confirms the 1,2,4-

substitution pattern of the benzene ring consistent with the 6-nitro isomer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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